molecular formula C9H8N2O3 B15259080 8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid

8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B15259080
M. Wt: 192.17 g/mol
InChI Key: WECNMUAQGPNEJH-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1315363-90-6) is a high-value chemical building block with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound features a fused imidazo[1,2-a]pyridine heterocyclic scaffold, a structure recognized as a privileged scaffold in medicinal chemistry for its diverse biological activities and its presence in several therapeutic agents . The molecule incorporates a carboxylic acid functional group, which provides a versatile handle for synthetic modification, and a methoxy substituent that influences its electronic properties and binding interactions. The primary research application of this compound is as a key synthetic intermediate in the design and development of novel bioactive molecules. The imidazo[1,2-a]pyridine core is a well-established pharmacophore in drug discovery, particularly for designing enzyme inhibitors and receptor antagonists . Researchers utilize this carboxylic acid derivative to create potential therapeutics, with its structure serving as a foundation for compounds investigated in areas such as antileishmanial agents and kinase inhibition . The scaffold's versatility allows for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency and selectivity against biological targets. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Proper handling procedures by qualified laboratory personnel in a controlled environment are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

WECNMUAQGPNEJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic, alkaline, or neutral medium.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols can be used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents . Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
8-Methoxyimidazo[1,2-a]pyridine-6-carboxylic acid -OCH₃ (8), -COOH (6) C₉H₈N₂O₃ 192.17
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid -Cl (6), -COOH (8) C₈H₅ClN₂O₂ 196.59
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid -I (6), -COOH (8) C₈H₅IN₂O₂ 288.05
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid -Br (3), -COOH (6) C₈H₅BrN₂O₂ 241.05
8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate -NH₂ (8), -CH₃ (2,3), ester (6) C₁₁H₁₃N₃O₂ 219.24
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid -Br (8), -COOH (6) C₈H₅BrN₂O₂ 241.05

Key Observations :

  • Positional Isomerism : The placement of substituents drastically alters properties. For example, 8-methoxy-6-carboxylic acid (target compound) differs from 6-chloro-8-carboxylic acid () in both substituent position and electronic effects.
  • Electron-Donating vs.

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility compared to ester or halogenated analogues. For instance, 8-methoxy-6-carboxylic acid (logP ~1.2) is more hydrophilic than its methyl ester counterparts (e.g., methyl 8-bromo-6-carboxylate, logP ~2.5) .
  • Molecular Weight : Halogenated derivatives (e.g., 6-iodo, MW 288.05) have higher molecular weights, which may impact permeability and pharmacokinetics .

Biological Activity

8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C10H10N2O2 and features a methoxy group at the 8-position of the imidazo ring. This structural configuration is significant as it influences the compound's reactivity and biological properties.

Biological Activity

Antimicrobial Properties
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activity. For instance, a study on related compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis, indicating strong antibacterial effects . Although specific data on this compound is limited, its structural analogs suggest similar potential.

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridines can inhibit critical cancer-related pathways. In one case study, a derivative was evaluated for its ability to disrupt Rab geranylgeranylation in HeLa cells, leading to reduced cell viability with IC50 values under 150 μM for several tested analogs . This suggests that this compound may also possess anticancer properties worth exploring.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance binding affinity and selectivity towards these targets. For example, studies have shown that similar compounds inhibit ATP homeostasis by targeting QcrB in Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget OrganismMIC (μM)IC50 (μM)Notes
Compound 9M. tuberculosis≤0.006N/APotent against drug-resistant strains
Compound 18HeLa cellsN/A<150Disrupts Rab geranylgeranylation
This compoundTBDTBDTBDPotential for further study

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